5-[4-(1-BENZOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE
Overview
Description
5-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]-N-[(furan-2-yl)methyl]-2-nitroaniline is a complex organic compound that features a benzofuran moiety, a piperazine ring, and a nitroaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]-N-[(furan-2-yl)methyl]-2-nitroaniline typically involves multiple steps:
Formation of Benzofuran-2-carbonyl Chloride: This can be achieved by reacting benzofuran-2-carboxylic acid with thionyl chloride under reflux conditions.
Piperazine Derivatization: The benzofuran-2-carbonyl chloride is then reacted with piperazine to form 4-(1-benzofuran-2-carbonyl)piperazine.
Nitroaniline Derivatization: The final step involves the reaction of 4-(1-benzofuran-2-carbonyl)piperazine with 5-nitro-2-chloroaniline and furan-2-carbaldehyde under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzofuran moieties.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furan and benzofuran rings.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]-N-[(furan-2-yl)methyl]-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and piperazine moieties allow the compound to fit into binding sites, while the nitroaniline group can participate in redox reactions, influencing the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1-benzofuran-2-yl derivatives: These compounds share the benzofuran moiety and have been studied for their antimicrobial and antioxidant activities.
Benzofuran carbohydrazide: This compound has shown excellent activities against E. coli and S.
Uniqueness
5-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]-N-[(furan-2-yl)methyl]-2-nitroaniline is unique due to its combination of a benzofuran moiety, a piperazine ring, and a nitroaniline group, which together confer a distinct set of chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c29-24(23-14-17-4-1-2-6-22(17)33-23)27-11-9-26(10-12-27)18-7-8-21(28(30)31)20(15-18)25-16-19-5-3-13-32-19/h1-8,13-15,25H,9-12,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSGTFDXPGLROS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)C(=O)C4=CC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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